

# lorlatinib acetate tissue penetration vs other ALK inhibitors

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## Compound Focus: Lorlatinib acetate

CAS No.: 1924207-18-0

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## Quantitative Comparison of CNS Penetration

The following table summarizes key quantitative and efficacy data related to the tissue penetration of various ALK inhibitors.

| ALK Inhibitor (Generation) | Reported CSF/Plasma or CNS/Plasma Penetration Ratio | Key Intracranial Efficacy Data (from Clinical Trials)  |
|----------------------------|---|--|
| Lorlatinib (3rd)           | 0.208 - 0.326 [1]                                   | Intracranial ORR: 45.2% (real-world with brain mets) [2]; 64% (3-year PFS rate in CROWN trial) [3] |
| Alectinib (2nd)            | ~0.7 (from a Phase I/II study) [1]                  | 12-month cumulative incidence of CNS progression: 9.4% (ALEX trial) [3]                            |
| Brigatinib (2nd)           | 0.012 (single case report) [1]                      | Information not available in search results  |
| Crizotinib (1st)           | Information not available in search results         | Serves as a comparator in many trials; significantly lower CNS efficacy than newer agents [3] [4]  |

> **Note on Data Sources:** The CNS penetration ratio for lorlatinib comes from a sub-analysis of a phase I/II trial, while the value for brigatinib is from a single case report. The value for alectinib is also from a prior study. Direct, prospective comparisons of these ratios from the same experimental setting are not available.

## Experimental Protocols for Assessing Penetration

The data in the table above is derived from specific experimental methodologies crucial for drug development research.

- **Method 1: Paired CSF and Plasma Sampling**

- **Protocol:** Cerebrospinal fluid (CSF) and paired plasma samples are collected from patients at trough drug concentration (immediately before the next dose). Drug concentrations in both matrices are quantified using highly sensitive methods like **Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)**. The CNS penetration ratio is calculated as **CSF concentration / total plasma concentration** [1].
- **Application:** This method was used to determine the penetration ratios for lorlatinib and brigatinib cited in the table [1].

- **Method 2: Preclinical Modeling of Blood-Brain Barrier (BBB) Penetration**

- **Protocol:** A **Physiologically Based Pharmacokinetic (PBPK) model** can be developed and validated using concentration data from animal studies (e.g., in mice) to predict the distribution of a drug in brain tissue. This model provides a **brain tissue partition coefficient** [5].
- **Application:** One study used a PBPK model to determine a brain tissue partition coefficient of 0.7 for lorlatinib in a mouse model, supporting its high brain distribution [5].

- **Method 3: Molecular Imaging with Radiolabeled Drugs**

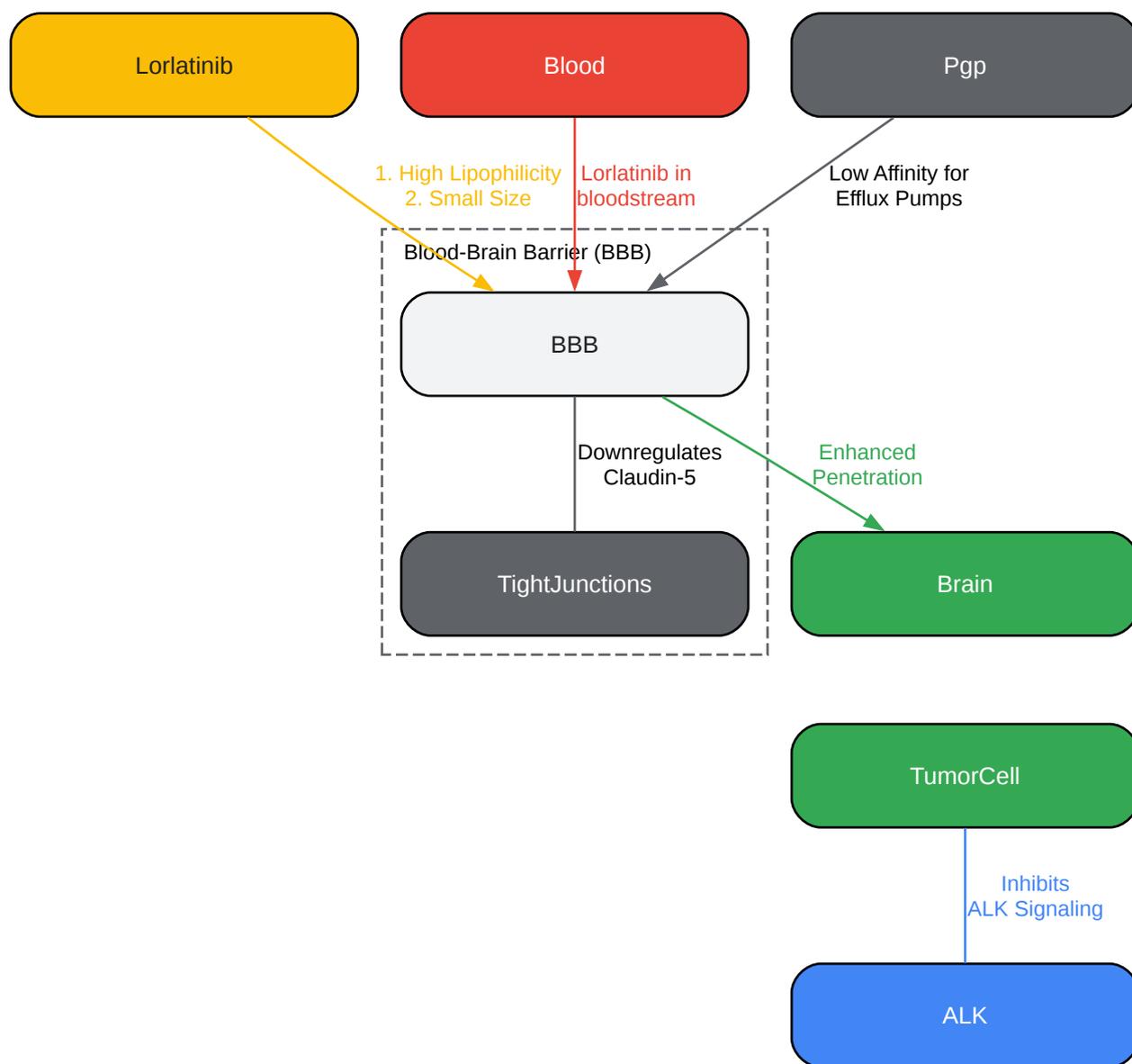
- **Protocol:** The drug of interest (e.g., lorlatinib) is radiolabeled with an isotope such as Carbon-11 ( $^{11}\text{C}$ ). This radiotracer is administered to subjects, and its whole-body distribution, including accumulation in the brain, is visualized and quantified using **Positron Emission Tomography (PET)**. This technique provides a direct, non-invasive measurement of a drug's ability to reach its target in the brain [6].
- **Application:** The compound  **$^{11}\text{C}$ -lorlatinib** has been developed and is an example of this approach, though clinical data from its use is noted to be limited [6].

## Mechanisms Underlying Lorlatinib's Superior CNS Penetration

Lorlatinib's design and mechanism of action contribute to its exceptional brain tissue penetration.

- **Molecular Design:** Lorlatinib was specifically designed with a small molecular size and high lipid solubility to facilitate crossing the BBB. Furthermore, it has a low affinity for efflux transporters like **P-glycoprotein (P-gp)**, which often pumps drugs out of the brain, allowing it to be retained more effectively in the CNS [4].
- **Impact on BBB Permeability:** Preclinical research suggests lorlatinib may actively modulate the BBB. Studies in rat models indicate that lorlatinib downregulates genes related to tight junctions (such as **Claudin-5**), potentially reducing the number of tight junctions between BBB cells and increasing BBB permeability. It is important to note that this effect was observed in animal models and its clinical significance in humans is an area of ongoing research [5].

The diagram below illustrates the key molecular mechanisms that enable lorlatinib's effective penetration and action within the central nervous system.



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## Research Implications and Resistance Considerations

The superior CNS activity of lorlatinib has direct clinical and research implications.

- **Treatment Sequencing:** Real-world data shows that patients who received alectinib or brigatinib as first-line therapy and then switched to **lorlatinib upon progression experienced prolonged survival** [7]. This supports the strategy of using lorlatinib after failure of a second-generation ALK TKI, particularly for CNS progression.

- **Resistance Mechanisms:** A final analysis of a phase 2 study found that resistance mechanisms in **treatment-naive patients receiving lorlatinib did not involve new ALK mutations**. In contrast, patients previously treated with other ALK TKIs did develop new single or compound ALK mutations, suggesting that the resistance landscape is influenced by prior therapy and may impact subsequent treatment options [8].

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